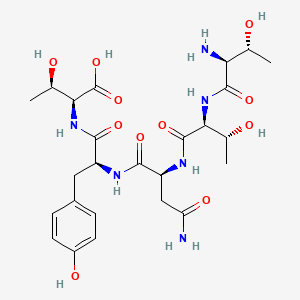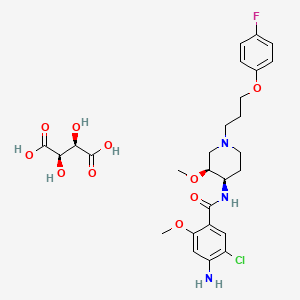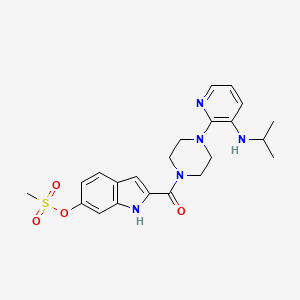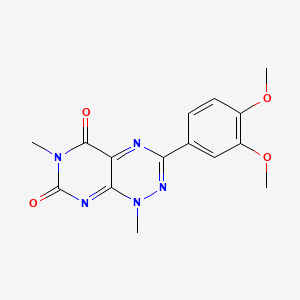![molecular formula C25H16Cl6N2S3 B12788515 3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine CAS No. 6957-34-2](/img/structure/B12788515.png)
3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of NSC 66140 involves several steps, starting with the preparation of the core pyrazoloacridine structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a suitable diketone.
Acridine ring synthesis: The pyrazole intermediate is then reacted with an appropriate acridine precursor under specific conditions to form the pyrazoloacridine structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain NSC 66140 in its pure form.
Industrial production methods for NSC 66140 would involve scaling up these synthetic routes while ensuring consistency and purity of the final product. This may include optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques.
Analyse Chemischer Reaktionen
NSC 66140 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: NSC 66140 can be reduced using common reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 66140 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of pyrazoloacridine derivatives and their interactions with various chemical reagents.
Medicine: The compound is primarily studied for its anti-cancer properties, with research focusing on its efficacy in treating metastatic breast cancer. It has shown potential in overcoming drug resistance and targeting quiescent cancer cells.
Industry: NSC 66140 may have applications in the development of new therapeutic agents and as a reference compound in drug discovery and development.
Wirkmechanismus
The mechanism of action of NSC 66140 involves its interaction with topoisomerases, enzymes that play a crucial role in DNA replication and cell division . By inhibiting the activity of topoisomerases I and II, NSC 66140 interferes with the normal function of these enzymes, leading to the disruption of DNA replication and cell division. This results in the inhibition of cancer cell growth and proliferation. Additionally, NSC 66140 can intercalate into DNA, further contributing to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
NSC 66140 can be compared with other topoisomerase inhibitors, such as camptothecin and etoposide. While all these compounds target topoisomerases, NSC 66140 is unique in its ability to inhibit both topoisomerase I and II, whereas camptothecin primarily targets topoisomerase I and etoposide targets topoisomerase II . This dual inhibition makes NSC 66140 a promising candidate for overcoming drug resistance in cancer therapy.
Similar Compounds
Camptothecin: A topoisomerase I inhibitor used in cancer treatment.
Etoposide: A topoisomerase II inhibitor used in chemotherapy.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
NSC 66140’s unique dual inhibition of topoisomerase I and II, along with its potential to overcome drug resistance, highlights its significance in cancer research and therapy.
Eigenschaften
CAS-Nummer |
6957-34-2 |
|---|---|
Molekularformel |
C25H16Cl6N2S3 |
Molekulargewicht |
653.3 g/mol |
IUPAC-Name |
3,4,5-tris[(2,4-dichlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H16Cl6N2S3/c26-17-4-1-14(20(29)7-17)11-34-23-10-32-33-25(36-13-16-3-6-19(28)9-22(16)31)24(23)35-12-15-2-5-18(27)8-21(15)30/h1-10H,11-13H2 |
InChI-Schlüssel |
ZYKYBWOUIFRQEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=CN=NC(=C2SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


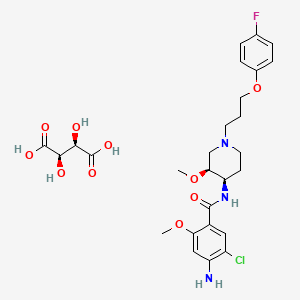
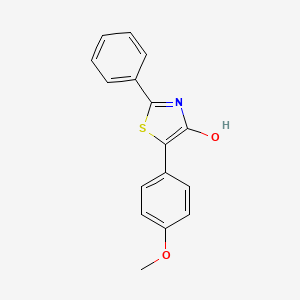
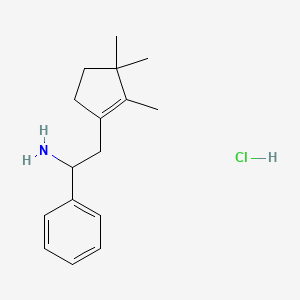

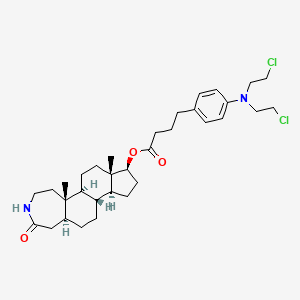
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
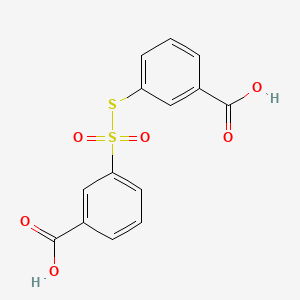
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
